molecular formula C22H26O5 B15162798 Di-tert-butyl 4,4'-oxydibenzoate CAS No. 145531-13-1

Di-tert-butyl 4,4'-oxydibenzoate

Cat. No.: B15162798
CAS No.: 145531-13-1
M. Wt: 370.4 g/mol
InChI Key: ZLLAPZNKUYCNEA-UHFFFAOYSA-N
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Description

Di-tert-butyl 4,4’-oxydibenzoate is an organic compound characterized by the presence of two tert-butyl groups attached to a central oxydibenzoate structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 4,4’-oxydibenzoate typically involves the esterification of 4,4’-oxydibenzoic acid with tert-butyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Di-tert-butyl 4,4’-oxydibenzoate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The use of high-purity reagents and controlled reaction conditions helps in achieving a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4,4’-oxydibenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Substituted esters and ethers.

Scientific Research Applications

Di-tert-butyl 4,4’-oxydibenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its role in protecting biological molecules from oxidative damage.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized as an additive in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Di-tert-butyl 4,4’-oxydibenzoate involves its ability to donate or accept electrons, making it an effective antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl groups instead of tert-butyl groups.

    4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks the oxydibenzoate structure.

    1,3-Di-tert-butylbenzene: Another tert-butyl substituted aromatic compound.

Uniqueness

Di-tert-butyl 4,4’-oxydibenzoate is unique due to its combination of tert-butyl groups and the oxydibenzoate structure, which imparts both stability and reactivity. This makes it particularly useful in applications requiring robust and stable compounds.

Properties

CAS No.

145531-13-1

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenoxy]benzoate

InChI

InChI=1S/C22H26O5/c1-21(2,3)26-19(23)15-7-11-17(12-8-15)25-18-13-9-16(10-14-18)20(24)27-22(4,5)6/h7-14H,1-6H3

InChI Key

ZLLAPZNKUYCNEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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